molecular formula C25H23BrN2O2S2 B430445 5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430445
M. Wt: 527.5g/mol
InChI Key: JZMWPRYEQNJGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)sulfanyl]-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a pyrano-thieno-pyrimidinone core, which is known for its potential biological activities.

Preparation Methods

The synthesis of 2-[(4-bromobenzyl)sulfanyl]-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to benzyl.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

2-[(4-bromobenzyl)sulfanyl]-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromobenzyl and sulfanyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include:

  • 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • 2-[(4-bromobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(4-bromobenzyl)sulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

These compounds share a similar core structure but differ in the substituents attached to the core. The unique combination of substituents in 2-[(4-bromobenzyl)sulfanyl]-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one gives it distinct chemical and biological properties .

Properties

Molecular Formula

C25H23BrN2O2S2

Molecular Weight

527.5g/mol

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C25H23BrN2O2S2/c1-3-25(2)13-19-20(14-30-25)32-22-21(19)23(29)28(18-7-5-4-6-8-18)24(27-22)31-15-16-9-11-17(26)12-10-16/h4-12H,3,13-15H2,1-2H3

InChI Key

JZMWPRYEQNJGEU-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)C5=CC=CC=C5)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)C5=CC=CC=C5)C

Origin of Product

United States

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